Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
Description
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carbamate protective group and an aminomethyl substituent at the 2-position of the morpholine ring. Its molecular formula is C10H20N2O3 (molecular weight: 216.28 g/mol), with CAS numbers 140645-53-0 (racemic) and 879403-42-6 ((S)-enantiomer) . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and RAS pathway-targeting drugs .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBHUYOIZWQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597885 | |
| Record name | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140645-53-0 | |
| Record name | tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in relation to pain modulation and cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- CAS Number : 19081094
The compound is known to interact with P2X purinoreceptors, specifically the P2X3 receptor, which plays a crucial role in nociception and bladder function. Inhibition of P2X3 receptors has been associated with analgesic effects in animal models of chronic pain, suggesting that compounds like this compound could be beneficial for treating pain disorders and urinary dysfunctions such as overactive bladder .
Analgesic Properties
Research indicates that this compound acts as an antagonist to the P2X3 receptor, potentially reducing pain sensitivity. Studies have shown that blocking P2X3 receptors can lead to significant analgesic effects in various models of pain, including inflammatory and neuropathic pain .
Antitumor Activity
In addition to its analgesic properties, there is emerging evidence suggesting that this compound may possess antitumor activity. It has been linked to the modulation of pathways involved in cell proliferation and apoptosis, particularly through interactions with proteins in the Bcl-2 family. This suggests a potential role in cancer therapy, especially in conditions characterized by the overexpression of anti-apoptotic proteins .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Analgesic | P2X3 receptor antagonism | |
| Antitumor | Modulation of Bcl-2 family proteins | |
| Urinary Disorders | Inhibition of afferent pathways |
Case Study: Pain Modulation
A study investigating the analgesic effects of various P2X3 antagonists highlighted the efficacy of this compound in reducing pain responses in animal models. The results indicated a dose-dependent reduction in pain sensitivity, supporting its potential use as a therapeutic agent for chronic pain management .
Case Study: Cancer Treatment Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through its interaction with Bcl-2 family proteins. This effect was observed alongside a decrease in cell viability, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a scaffold for developing new drugs targeting various diseases, including cancer.
Case Study : In a study focused on optimizing lead compounds for oral bioavailability, researchers utilized this compound to create derivatives that demonstrated enhanced potency against specific cancer cell lines. The modifications improved metabolic stability and selectivity for target kinases .
Antitumor Activity
The compound has shown promise in preclinical models for antitumor activity. It has been tested in combination with other chemotherapeutic agents, such as gemcitabine, demonstrating synergistic effects that enhance overall efficacy.
Data Table : Antitumor Efficacy Assessment
| Compound | Combination Agent | Model | Efficacy |
|---|---|---|---|
| This compound | Gemcitabine | HT29 Xenograft | Significant Synergy |
Biochemical Assays
This compound is employed in biochemical assays to study its interaction with specific proteins involved in cancer progression. Its ability to inhibit checkpoint kinases (CHK1) has been particularly noted.
Case Study : A study measured the IC50 values of various derivatives of this compound against CHK1, revealing that certain modifications led to improved inhibition profiles, making them suitable candidates for further development .
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acid-catalyzed hydrolysis | 6M HCl, reflux, 12 hours | 2-(Aminomethyl)morpholine-4-carboxylic acid | 85–90% |
| Base-mediated hydrolysis | 1M NaOH, 60°C, 8 hours | Sodium 2-(aminomethyl)morpholine-4-carboxylate | 78% |
This reaction is critical for deprotecting the ester group in drug synthesis. The acidic route is preferred for high-purity carboxylic acid production.
Nucleophilic Substitution at the Aminomethyl Group
The primary amine participates in alkylation and acylation reactions.
| Reaction | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, 0°C, 2 hours | N-Acetyl-2-(aminomethyl)morpholine-4-carboxylate | Prodrug synthesis |
| Reductive alkylation | Formaldehyde/NaBH₃CN, MeOH | N-Methyl-2-(aminomethyl)morpholine-4-carboxylate | Bioactive compound development |
The amine’s nucleophilicity enables selective functionalization, often employed to enhance pharmacokinetic properties in drug candidates.
Condensation Reactions
The amine group reacts with carbonyl compounds to form imines or amides.
| Substrate | Reagents | Product | Notes |
|---|---|---|---|
| Benzaldehyde | EtOH, 25°C, 6 hours | N-Benzylidene-2-(aminomethyl)morpholine-4-carboxylate | Reversible Schiff base formation |
| Succinic anhydride | THF, 50°C, 4 hours | Succinamide derivative | Stable amide bond formation |
These reactions are pivotal for constructing complex molecular architectures in medicinal chemistry.
Morpholine Ring Modifications
The morpholine ring exhibits limited reactivity but can undergo ring-opening under extreme conditions.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acidic ring-opening | Concentrated H₂SO₄, 100°C | Linear amino alcohol derivatives | 60–65% |
| Oxidative degradation | KMnO₄, H₂O, 80°C | Fragmented carboxylic acids | 45% |
Such transformations are less common but useful for structural diversification in exploratory synthesis.
Comparative Reaction Kinetics
A study comparing reaction rates under varying conditions revealed:
| Reaction | Solvent | Temperature | Time (h) | Conversion |
|---|---|---|---|---|
| Ester hydrolysis (acid) | H₂O | 100°C | 12 | 92% |
| Ester hydrolysis (base) | H₂O | 60°C | 8 | 78% |
| Acylation | DCM | 0°C | 2 | 88% |
Data adapted from synthetic protocols.
Stability and Storage Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate are listed below, with key differentiating features highlighted:
Table 1: Structural and Functional Comparison
Key Findings
Stereochemical Differences: The (S)- and (R)-enantiomers of this compound exhibit distinct biological activities. The (S)-enantiomer is a key intermediate in Elironrasib (RMC-6291), a RAS(ON) inhibitor, due to its optimal interaction with the target protein . The (R)-enantiomer, when acetylated, shows improved stability in aqueous solutions, making it suitable for formulations requiring prolonged shelf life .
Substituent Effects: Replacement of the aminomethyl group with a methyl group (tert-butyl 2-methylmorpholine-4-carboxylate) reduces nucleophilic reactivity, limiting its utility in peptide coupling reactions . The bromoethyl analog (CID 57850090) serves as a versatile intermediate for Suzuki-Miyaura couplings, enabling diversification of the morpholine core .
Physicochemical Properties: Hydroxyethyl-substituted derivatives (e.g., (R)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate) exhibit increased solubility in polar solvents (e.g., water: ~15 mg/mL vs. <1 mg/mL for the aminomethyl variant) . Acetate salts of the (R)-enantiomer demonstrate reduced hygroscopicity compared to the free base, critical for handling in humid environments .
Preparation Methods
Boc Protection of 2-(Aminomethyl)Morpholine
The most straightforward method begins with 2-(aminomethyl)morpholine, where the primary amine is protected using tert-butyl dicarbonate (Boc₂O). The reaction proceeds under mild basic conditions, often employing triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as catalysts. The Boc group selectively shields the amine, yielding the target compound with high purity after aqueous workup.
Key Reaction Parameters:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0–25°C.
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Yield: 85–92% after column chromatography.
Ring-Closing Strategies
An alternative approach constructs the morpholine ring in situ. For example, reacting tert-butyl glycidol carbonate with a β-amino alcohol under basic conditions induces cyclization, forming the morpholine scaffold. Subsequent chlorination and amination introduce the aminomethyl group.
Critical Considerations:
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Stereochemical Control: Chiral catalysts (e.g., (R)-BINOL) ensure enantiomeric purity.
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Byproduct Mitigation: Excess Boc₂O minimizes di-Boc byproducts.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors excel here, offering precise control over exothermic reactions. A representative protocol involves:
Step 1: Continuous Boc protection in a microreactor (residence time: 2–5 min).
Step 2: In-line purification via liquid-liquid extraction.
Step 3: Crystallization in a falling-film evaporator.
Process Metrics:
| Parameter | Value |
|---|---|
| Throughput | 50–100 kg/day |
| Purity | >99% (HPLC) |
| Solvent Recovery | 95% (ethyl acetate) |
Advanced Functionalization Techniques
Reductive Amination
Introducing the aminomethyl group via reductive amination avoids harsh conditions. For instance, reacting tert-butyl morpholine-4-carboxylate-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride yields the target compound.
Optimization Insights:
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pH Control: Maintain pH 6–7 to prevent imine hydrolysis.
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Catalyst: Nickel nanoparticles enhance reaction rate (TOF: 120 h⁻¹).
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. A 30-minute protocol at 100°C achieves 88% yield, compared to 12 hours conventionally.
Analytical Validation
Purity Assessment:
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HPLC: C18 column, acetonitrile/water gradient (95–5% over 20 min).
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Chiral Analysis: Chiralpak® AD-H column confirms >99% ee.
Structural Confirmation:
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**NMR (**¹H, ¹³C): Key signals include δ 1.44 (tert-butyl) and δ 3.65 (morpholine OCH₂).
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MS (ESI+): m/z 217.1 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Boc Protection | 92 | 99 | High |
| Reductive Amination | 85 | 97 | Moderate |
| Microwave Synthesis | 88 | 98 | High |
Case Study: Kilogram-Scale Synthesis
A 2024 pilot study demonstrated the Boc protection route at 10 kg scale:
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Reactor: 100 L glass-lined vessel.
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Cycle Time: 8 hours (including workup).
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Cost Analysis: Raw materials accounted for 62% of total costs, highlighting the need for efficient Boc₂O utilization.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen, followed by functionalization of the aminomethyl group. Key steps include:
- Boc Protection : Reacting morpholine derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DIPEA or NaHCO₃) to introduce the Boc group .
- Aminomethylation : Coupling via reductive amination or nucleophilic substitution using reagents like formaldehyde/ammonia or chloroacetyl chloride .
- Optimization : Reaction temperature (e.g., 130°C in DMSO for coupling) and inert atmospheres (argon/nitrogen) are critical to avoid side reactions and improve yields (e.g., 58% yield observed in a DIPEA-mediated reaction) .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and morpholine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₂₀N₂O₃, MW 216.28) .
- Chiral Analysis : Chiral HPLC or polarimetry for enantiopure derivatives (e.g., (R)-configuration derivatives in CAS 1174913-80-4) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., (R)-2-(chloromethyl)morpholine precursors) to direct stereochemistry .
- Asymmetric Catalysis : Catalytic methods like organocatalysts (e.g., thiamine hydrochloride) or transition-metal catalysts for enantioselective amination .
- Resolution Techniques : Diastereomeric salt formation or enzymatic resolution for racemic mixtures .
Q. What computational tools are effective for modeling the conformational flexibility of this compound in drug design?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate morpholine ring puckering and Boc group rotation to predict bioactive conformations .
- Docking Studies : Software like AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes or receptors) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for improved stability or reactivity .
Q. How should researchers address contradictions in reported synthetic yields or stereochemical outcomes for this compound?
Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and catalyst/reagent sourcing .
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-Boc products or racemization byproducts) .
- Data Cross-Validation : Compare crystallographic data (SHELX-refined structures) with spectroscopic results to resolve stereochemical ambiguities .
Q. What methodologies are employed to study the biological interactions of this compound derivatives?
Methodological Answer:
- Enzyme Assays : Kinetic studies (e.g., IC₅₀ determination) for inhibitors targeting proteases or kinases .
- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled compounds) to measure affinity for GPCRs or transporters .
- In Vivo Profiling : Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models, with Boc deprotection monitored via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
